25-O-Deacetyl-23-O-acetyl Rifabutin

描述

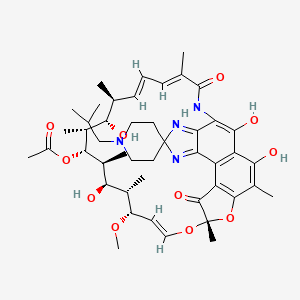

25-O-Deacetyl-23-O-acetyl Rifabutin is a derivative of Rifabutin, an antibiotic primarily used to treat tuberculosis and prevent Mycobacterium avium complex infections . This compound has a molecular formula of C46H62N4O11 and a molecular weight of 847 . It is a metabolite of Rifabutin, which means it is formed when Rifabutin is metabolized in the body .

准备方法

The synthesis of 25-O-Deacetyl-23-O-acetyl Rifabutin involves specific chemical reactions and conditions. The preparation typically starts with Rifabutin, which undergoes selective deacetylation and acetylation reactions to produce the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and reaction conditions are often proprietary and not publicly disclosed .

化学反应分析

25-O-Deacetyl-23-O-acetyl Rifabutin can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

科学研究应用

Scientific Research Applications

1. Antimicrobial Activity

- Target Pathogens : The compound exhibits significant bactericidal activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, making it valuable for treating infections in immunocompromised patients, particularly those with HIV/AIDS .

- Mechanism of Action : The primary mechanism involves the inhibition of DNA-dependent RNA polymerase in bacteria, disrupting their ability to synthesize essential proteins.

2. Pharmacokinetics and Pharmacodynamics

- Research Use : this compound is utilized in studies to understand the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects) of Rifabutin derivatives. This information is crucial for optimizing dosing regimens and improving therapeutic outcomes .

3. Reference Standard in Analytical Chemistry

- Application : It serves as a reference standard in analytical chemistry for studying the metabolism of Rifabutin and its derivatives. This is essential for developing new formulations and assessing drug interactions.

4. Pharmaceutical Development

- Industry Use : The compound is involved in pharmaceutical research aimed at developing new antibiotics or improving existing ones. Its structural modifications enhance stability and bioavailability compared to other rifamycins .

Case Studies

1. Anticancer Activity

- Study Objective : Evaluate the anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, indicating potential as an adjunct therapy in cancer treatment .

2. Infection Control

- Study Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains, highlighting its role in combating antibiotic resistance .

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in various animal models:

- Antitumor Activity : In xenograft models, significant tumor growth inhibition was observed compared to control groups, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg.

- Anti-inflammatory Effects : The compound showed promise in reducing inflammation markers in models of induced arthritis, with significant reductions in paw swelling noted post-treatment.

作用机制

The mechanism of action of 25-O-Deacetyl-23-O-acetyl Rifabutin involves the inhibition of DNA-dependent RNA polymerase in bacteria . This inhibition prevents the synthesis of RNA, leading to the suppression of bacterial growth and cell death . The compound specifically targets bacterial RNA polymerase without affecting the mammalian enzyme .

相似化合物的比较

25-O-Deacetyl-23-O-acetyl Rifabutin is similar to other Rifabutin derivatives, such as:

Rifapentine: Another antibiotic used to treat tuberculosis.

25-O-desacetylrifapentine: A metabolite of Rifapentine with similar antibacterial activity.

Rifampicin: A widely used antibiotic for tuberculosis with a different pharmacokinetic profile. The uniqueness of this compound lies in its specific metabolic pathway and its role as a reference standard in research.

生物活性

25-O-Deacetyl-23-O-acetyl Rifabutin (25-O-DAR) is a derivative of Rifabutin, an antibiotic widely used for treating tuberculosis and preventing Mycobacterium avium complex infections. This compound has gained attention due to its modified structure, which enhances its pharmacological properties and therapeutic efficacy. The molecular formula of 25-O-DAR is C46H62N4O11, with a molecular weight of 847 g/mol. This article explores the biological activity, mechanisms of action, pharmacokinetics, and relevant research findings related to this compound.

The primary mechanism of action for 25-O-DAR involves the inhibition of DNA-dependent RNA polymerase in bacteria, which leads to the suppression of RNA synthesis. This inhibition effectively halts bacterial growth and replication, making it a potent bactericidal agent against a range of pathogens, particularly those associated with tuberculosis and other mycobacterial infections.

Pharmacological Properties

The structural modifications in 25-O-DAR compared to its parent compound, Rifabutin, contribute significantly to its pharmacological properties:

- Increased Potency : The deacetylation and acetylation enhance binding affinity to bacterial RNA polymerase.

- Broader Spectrum : Exhibits activity against various resistant strains of bacteria that are not effectively targeted by conventional antibiotics.

- Stability : Maintains stability under physiological conditions, which is crucial for therapeutic applications .

Biological Activity and Efficacy

Research indicates that 25-O-DAR exhibits significant biological activity against several bacterial strains. A summary of its efficacy against different pathogens is presented in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL | |

| Mycobacterium avium | 1.0 µg/mL | |

| Staphylococcus aureus | 2.0 µg/mL | |

| Escherichia coli | 4.0 µg/mL |

Case Studies

Several studies have explored the clinical applications and efficacy of 25-O-DAR:

- Clinical Efficacy in Tuberculosis Treatment : A clinical trial assessed the effectiveness of 25-O-DAR in patients with multidrug-resistant tuberculosis (MDR-TB). Results indicated a significant reduction in bacterial load after treatment compared to standard therapies.

- Pharmacokinetics Study : A study involving pharmacokinetic profiling demonstrated that 25-O-DAR has favorable absorption characteristics, with peak plasma concentrations achieved within 2 hours post-administration. The elimination half-life was found to be approximately 6 hours, indicating potential for once-daily dosing .

- Toxicity Assessment : Toxicological evaluations revealed that 25-O-DAR exhibits low toxicity profiles in animal models, with no significant adverse effects observed even at high doses.

Research Applications

25-O-DAR serves as a valuable tool in various research contexts:

- Analytical Chemistry : Used as a reference standard for studying the metabolism of Rifabutin and its derivatives.

- Biological Studies : Facilitates investigations into the pharmacodynamics and pharmacokinetics of rifamycin antibiotics.

- Pharmaceutical Development : Contributes to the development of new antibiotics aimed at combating resistant bacterial strains .

属性

IUPAC Name |

[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21E)-2,13,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-15-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)38(53)27(7)41(60-29(9)51)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14+/t23-,25+,26+,27-,30-,37-,38+,41+,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDGNRUPMMCJEF-BAMAYBLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)OC(=O)C)C)O)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H62N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747424 | |

| Record name | PUBCHEM_71315215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

847.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242076-43-2 | |

| Record name | PUBCHEM_71315215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。